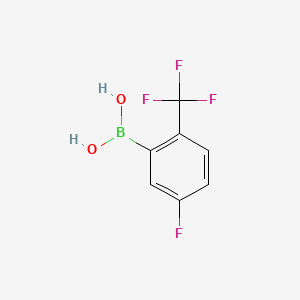

5-Fluoro-2-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDUHXAQWUKBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647887 | |

| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928053-97-8 | |

| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS 928053-97-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety information, and synthetic applications of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid. This versatile organoboron compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions.

Core Properties

This compound is a white to off-white solid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, reactivity, and lipophilicity, making it a desirable reagent in the synthesis of complex organic molecules.[1]

| Property | Value | Reference |

| CAS Number | 928053-97-8 | [2][3][4][5][6] |

| Molecular Formula | C₇H₅BF₄O₂ | [1][2][4][6] |

| Molecular Weight | 207.92 g/mol | [2][4][6] |

| Appearance | Off-white solid | [1] |

| Purity | ≥97% | [2][4] |

Note: Specific physical properties such as melting point, boiling point, and density are not consistently reported for this specific isomer and should be determined experimentally.

Safety and Handling

| Hazard Information | Details |

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statement | H302 (Harmful if swallowed) |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Applications and Experimental Protocols

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents can enhance the reactivity of the boronic acid in these coupling processes.

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure for its use in a Suzuki-Miyaura coupling reaction can be outlined. Researchers should note that reaction conditions often require optimization based on the specific substrates.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

The anhydrous, degassed solvent is added via syringe.

-

The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Visualizing Synthetic Pathways

The following diagrams illustrate the fundamental processes involved in the application of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. CAS 928053-97-8: [5-fluoro-2-(trifluoromethyl)phenyl]boron… [cymitquimica.com]

- 2. This compound | 928053-97-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. This compound-景明化工股份有限公司 [echochemical.com]

- 6. 5-Fluoro-2-(trifluoromethyl)phenylboronicacid|928053-97-8--AN PharmaTech Co Ltd [anpharma.net]

A Comprehensive Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid, a versatile reagent in modern organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Physicochemical Properties

This compound is an organoboron compound that is finding increasing use as a building block in the synthesis of complex organic molecules. Its properties are significantly influenced by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring.

Quantitative Data

The following table summarizes the key physicochemical properties of this compound and its common isomers.

| Property | This compound | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid |

| CAS Number | 928053-97-8 | 352535-96-7 |

| Molecular Formula | C₇H₅BF₄O₂[1] | C₇H₅BF₄O₂[2] |

| Molecular Weight | 207.92 g/mol [1] | 207.92 g/mol [2] |

| Appearance | White to off-white solid[1] | Solid[2] |

| Melting Point | Not available | 104-109 °C[2][3] |

| Boiling Point | Not available | Not available |

| pKa | Not available | 7.35 ± 0.58 (Predicted) |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[1] | Soluble in Methanol. |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-fluorine and proton-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display characteristic quartets for the trifluoromethyl group due to carbon-fluorine coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing this compound, with distinct signals expected for the fluorine atom on the phenyl ring and the trifluoromethyl group.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development.

Synthesis of Substituted Phenylboronic Acids

While a specific protocol for this compound is not publicly detailed, a general and adaptable two-step synthesis for a similar compound, 5-trifluoromethyl-2-formylphenylboronic acid, is described below. This can serve as a template for the synthesis of the title compound from the corresponding bromo-fluoro-trifluoromethylbenzene derivative.[4]

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of the appropriate bromo-aryl precursor in anhydrous ether dropwise to the magnesium turnings while gently heating to reflux.

-

After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

-

Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous tetrahydrofuran (THF) to the reaction mixture, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding aqueous hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A general protocol is provided below.

Materials:

-

Aryl halide (or triflate)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF/water mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent to the reaction mixture.

-

Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a substituted phenylboronic acid.

References

5-Fluoro-2-(trifluoromethyl)phenylboronic acid structure and molecular weight

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid for Advanced Research

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical structure, physicochemical properties, and detailed experimental protocols for its application, with a focus on its role in the synthesis of complex organic molecules.

Compound Identification and Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and a boronic acid moiety.[1] This unique combination of functional groups imparts desirable characteristics for chemical synthesis, particularly in the development of novel therapeutic agents.[2][3] The presence of the trifluoromethyl group can enhance lipophilicity and influence electronic properties, while the fluorine atom can affect stability and solubility.[1]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Table 1: Compound Identification and Physicochemical Properties

| Parameter | Value | Reference |

| IUPAC Name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | [1] |

| CAS Number | 928053-97-8 | [3] |

| Molecular Formula | C₇H₅BF₄O₂ | [3] |

| Molecular Weight | 207.92 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| SMILES | OB(O)c1c(ccc(c1)F)C(F)(F)F | [1] |

| InChI | InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | [1] |

Applications in Research and Drug Development

The strategic placement of fluorine and trifluoromethyl groups on the phenylboronic acid scaffold makes this compound a valuable reagent in several areas:

-

Suzuki-Miyaura Cross-Coupling: It serves as a crucial building block for creating carbon-carbon bonds, enabling the synthesis of complex biaryl molecules.[1] Fluorinated biaryls are significant motifs in many pharmaceutical compounds.

-

Medicinal Chemistry: The compound is used in the preparation of inhibitors for targets such as the kinesin spindle protein (KSP), which is explored in oncology for its role in cell division. The fluorine and CF₃ groups can enhance metabolic stability and binding affinity of the final drug candidates.[5]

-

Materials Science: The electronic properties imparted by the fluoro- and trifluoromethyl-substituents make it a useful precursor for advanced organic materials with specific optical or electronic characteristics.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

This protocol describes a typical palladium-catalyzed cross-coupling reaction between an aryl halide and this compound. The workflow for this reaction is illustrated in the diagram below.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)

-

Base (e.g., potassium carbonate, K₂CO₃) (2.0 equivalents)

-

Degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent mixture to the vessel via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

The utility of this compound in drug discovery stems from the advantageous properties conferred by its fluorine and trifluoromethyl substituents. The diagram below illustrates the logical flow from the compound's structural features to its impact on drug candidate profiles.

Safety and Handling

Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

References

- 1. CAS 928053-97-8: [5-fluoro-2-(trifluoromethyl)phenyl]boron… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 928053-97-8 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 2-FLUORO-5-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 352535-96-7 [chemicalbook.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Acidity and pKa of Trifluoromethyl-Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa values of trifluoromethyl-substituted phenylboronic acids. The introduction of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly influences the Lewis acidity of the boronic acid moiety. This modulation of acidity is of paramount importance in various applications, including organic synthesis, catalysis, and the design of novel therapeutic agents and diagnostic tools. Understanding the structure-acidity relationship is crucial for researchers and professionals in drug development for the rational design of molecules with optimized binding affinities and pharmacokinetic properties.

Data Summary: pKa Values of Trifluoromethyl-Substituted Phenylboronic Acids

The acidity of trifluoromethyl-substituted phenylboronic acids is critically dependent on the position and number of the -CF3 groups on the phenyl ring. The following table summarizes the experimentally determined and predicted pKa values for key compounds in this class.

| Compound | Substituent Position(s) | pKa (Potentiometric) | pKa (Spectrophotometric) | Reference(s) |

| 2-(Trifluoromethyl)phenylboronic acid | ortho | 9.45 ± 0.01 | 9.58 ± 0.16 | [1] |

| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.88 ± 0.01 | 7.85 ± 0.05 | [1] |

| 4-(Trifluoromethyl)phenylboronic acid | para | 7.82 ± 0.01 | 7.90 ± 0.10 | [1] |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | 2,4- | Not Reported | Predicted: 7.40 ± 0.58 | [2] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5- | Not Reported | Not Reported |

Note: The pKa of unsubstituted phenylboronic acid is approximately 8.8.[1] The introduction of a trifluoromethyl group at the meta and para positions leads to a significant increase in acidity (lower pKa) due to the strong electron-withdrawing inductive effect of the -CF3 group.[1][3] In contrast, the ortho-substituted isomer exhibits a weaker acidity compared to the parent phenylboronic acid.[1][3] This is attributed to steric hindrance from the bulky ortho-substituent, which destabilizes the formation of the tetrahedral boronate anion.[1][3]

Experimental Protocols for pKa Determination

The determination of pKa values for trifluoromethyl-substituted phenylboronic acids is typically achieved through potentiometric or spectrophotometric titration methods. Both techniques provide reliable and consistent results.[1]

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.[4][5][6]

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Sample of the trifluoromethyl-substituted phenylboronic acid

-

Deionized water

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of the phenylboronic acid derivative in deionized water. For sparingly soluble compounds, a co-solvent such as methanol may be used, but the results will be specific to that solvent mixture.[5]

-

Initial Acidification: Take a known volume (e.g., 20 mL) of the sample solution and acidify it to a pH of approximately 1.8-2.0 using 0.1 M HCl.[4]

-

Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[4][6]

-

Titration: Titrate the acidic solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[4][6]

-

Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until a pH of 12.0-12.5 is reached.[4]

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. The first or second derivative of the titration curve can be used to accurately locate the equivalence point.

-

Replication: Perform at least three independent titrations for each compound to ensure the reproducibility of the results.[4]

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method suitable for compounds with a UV-active chromophore near the acidic functional group.[5] It can be used for compounds with lower solubility and at lower concentrations than potentiometric titration.[5]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter and electrode

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of the trifluoromethyl-substituted phenylboronic acid in a suitable solvent (e.g., methanol or water)

Procedure:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, covering a range from approximately 2 pH units below to 2 pH units above the estimated pKa of the analyte.

-

Sample Preparation: Prepare a set of solutions by adding a small, constant volume of the stock solution of the phenylboronic acid to each of the buffer solutions in volumetric flasks. Dilute to the mark with the respective buffer.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated (acidic) and deprotonated (basic) forms of the boronic acid from the spectra at the lowest and highest pH values, respectively.

-

Plot the absorbance at these selected wavelengths against the pH of the solutions. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.[7]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log(([A] - [AH]) / ([BH] - [B])) where [A] is the absorbance at a given pH, and [AH] and [BH] are the absorbances of the fully protonated and deprotonated forms, respectively.

-

Visualizations

Substituent Position Effect on Acidity

The following diagram illustrates the relationship between the position of the trifluoromethyl group on the phenyl ring and the resulting acidity (pKa) of the phenylboronic acid.

Caption: Effect of CF3 substituent position on the pKa of phenylboronic acid.

Experimental Workflow for pKa Determination

This diagram outlines the general workflow for determining the pKa of a trifluoromethyl-substituted phenylboronic acid using titration methods.

Caption: Generalized workflow for the experimental determination of pKa.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 153254-09-2 CAS MSDS (2,4-Bis(trifluoromethyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Electronic effects of fluorine and trifluoromethyl groups in boronic acids

An In-Depth Technical Guide to the Electronic Effects of Fluorine and Trifluoromethyl Groups in Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic effects of fluorine and trifluoromethyl groups on the physicochemical properties and reactivity of boronic acids. The introduction of these fluorinated moieties is a critical strategy in medicinal chemistry and materials science for modulating molecular properties such as acidity, reactivity, and biological activity.

Fundamental Electronic Effects: Inductive and Resonance

The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental concepts:

-

Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. Fluorine is the most electronegative element, and thus, both the fluorine (-F) and trifluoromethyl (-CF3) groups exert a strong electron-withdrawing inductive effect (-I).

-

Resonance Effect (R): This effect involves the delocalization of π-electrons through a conjugated system. The fluorine atom, with its lone pairs of electrons, can act as a π-electron donor, exhibiting an electron-donating resonance effect (+R). In contrast, the trifluoromethyl group has a negligible resonance effect.[1]

The net electronic effect of a substituent is a combination of these two effects, which is highly dependent on its position (ortho, meta, or para) on the aromatic ring. The Hammett equation is a widely used tool to quantify these electronic effects.[2][3]

The Influence of Fluorine Substituents

The incorporation of a fluorine atom into a phenylboronic acid ring significantly alters its properties, primarily by increasing its Lewis acidity.[4] This is a crucial factor for their interaction with biological targets and analytes.[5][6]

-

Acidity and pKa: The introduction of fluorine generally increases the acidity (lowers the pKa) of phenylboronic acids compared to the unsubstituted analog (pKa ≈ 8.86).[4][7] This effect is position-dependent:

-

Ortho Position: The acidity is significantly increased due to the strong -I effect and the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine (B-O-H···F), which stabilizes the corresponding boronate anion.[1][4]

-

Meta Position: A substantial increase in acidity is observed, primarily driven by the strong -I effect, as the resonance effect is much weaker at this position.[4]

-

Para Position: The increase in acidity is less pronounced. Here, the electron-withdrawing inductive effect (-I) is counteracted by the electron-donating resonance effect (+R).[1][4]

-

-

Reactivity: The strong electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring.[8] This increased Lewis acidity can be detrimental in certain reactions, such as the Suzuki-Miyaura cross-coupling, where the transmetalation step is often rate-limiting. Electron-deficient boronic acids, like many fluorinated ones, can exhibit lower reactivity and may require more rigorous optimization of reaction conditions to achieve satisfactory yields.[8]

The Influence of Trifluoromethyl (-CF3) Substituents

The trifluoromethyl group is a powerful electron-withdrawing group, a property that stems from the strong inductive effects of its three fluorine atoms.[9][10]

-

Acidity and pKa: The -CF3 group significantly increases the Lewis acidity of phenylboronic acids, generally more so than a single fluorine substituent at the meta and para positions.[1] This is consistent with its larger Hammett constant, indicating a stronger electron-withdrawing character.[1]

-

Ortho Position: Unlike the ortho-fluoro substituent, an ortho-trifluoromethyl group can lead to a reduction in acidity. This is attributed to the steric bulk of the -CF3 group, which can hinder the necessary geometric change from a trigonal planar boronic acid to a tetrahedral boronate anion upon hydroxide binding.[4][9]

-

Meta and Para Positions: At these positions, the strong -I effect of the -CF3 group dominates, leading to a significant increase in acidity (lower pKa values).[1]

-

-

Reactivity and Applications: The incorporation of a -CF3 group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[11] However, similar to fluorine-substituted boronic acids, the electron-deficient nature of trifluoromethylated arylboronic acids can lead to lower yields in Suzuki-Miyaura coupling reactions compared to electron-rich counterparts.[11]

Quantitative Data Summary

The following tables provide a quantitative comparison of the electronic effects of fluorine and trifluoromethyl substituents.

Table 1: Hammett Constants (σ) for Fluoro-Substituents

| Substituent | σ (meta) | σ (para) |

| -F | 0.34 | 0.06 |

| -CF3 | 0.43 | 0.54 |

| -OCF3 | 0.38 | 0.35 |

| Data sourced from multiple references, providing a general consensus.[1] |

Table 2: pKa Values of Substituted Phenylboronic Acids (X-C6H4B(OH)2)

| Substituent (X) | pKa |

| H (Unsubstituted) | 8.86 |

| 2-F | 8.17 |

| 3-F | 8.32 |

| 4-F | 8.77 |

| 2-CF3 | 8.5 |

| 3-CF3 | 7.9 |

| 4-CF3 | 7.86 |

| 2-OCF3 | 8.7 |

| 3-OCF3 | 7.9 |

| 4-OCF3 | 7.9 |

| These values are compiled from various sources and may vary slightly depending on the experimental conditions.[1][3][4][9] |

Experimental Protocols

General Protocol for pKa Determination by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid (e.g., 1-5 mM) in a suitable solvent like DMSO or methanol.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: For each pH value, add a small, constant volume of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample at a constant temperature (e.g., 25 °C).

-

Data Analysis: Plot the absorbance at a selected wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling an aryl halide with a fluorinated arylboronic acid.

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), the fluorinated arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or CsF, 2-3 eq.).

-

Solvent Addition: Add a suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Note: Due to the lower reactivity of electron-deficient fluorinated boronic acids, optimization may be required. This can include using a stronger base (like CsF), a more active catalyst system (e.g., involving phosphine ligands like SPhos or XPhos), or higher reaction temperatures.[8][12]

Visualizations

Caption: Boronic acid-boronate anion equilibrium.

Caption: Suzuki-Miyaura cross-coupling workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid

This technical guide provides a comprehensive overview of the solubility and stability of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid, a key building block in pharmaceutical and materials science research. Due to the limited availability of direct quantitative data for this specific compound, this guide incorporates data from closely related analogs to provide valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a substituted phenylboronic acid with the chemical formula C₇H₅BF₄O₂ and a molecular weight of approximately 207.92 g/mol . The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, reactivity, lipophilicity, and, consequently, its solubility and stability.

| Property | Value | Reference |

| CAS Number | 928053-97-8 | [1][2] |

| Molecular Formula | C₇H₅BF₄O₂ | [1][2] |

| Molecular Weight | 207.92 | [1] |

| Appearance | White to off-white solid | [3] |

Solubility Profile

Based on studies of related compounds like phenylboronic acid and 2-(trifluoromethyl)phenylboronic acid, the following qualitative solubility profile can be anticipated:

-

High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone). Phenylboronic acid exhibits high solubility in these solvents.

-

Low to Very Low Solubility: Hydrocarbons (e.g., methylcyclohexane) and water.[4][5] The solubility of 2-(trifluoromethyl)phenylboronic acid in water has been reported to be low.

Table of Solubility Data for Analogous Phenylboronic Acids:

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g H₂O) |

| Phenylboronic acid | Water | 20 | ~1.9 |

| 2-(Trifluoromethyl)phenylboronic acid | Water | Not Specified | Low |

Stability Characteristics

The stability of boronic acids is a critical consideration in their storage and application. They are known to be susceptible to degradation under certain conditions.

Key Stability Considerations:

-

Hydrolytic Stability: Boronic acids can undergo hydrolysis. Studies on fluorinated phenylboronic acids indicate that the rate of decomposition is dependent on pH and temperature.[6] The presence of ortho-substituents, such as the trifluoromethyl group in the target molecule, can influence hydrolytic stability.

-

Oxidative Stability: Oxidation is a potential degradation pathway for boronic acids. For some peptide boronic acid derivatives, the major initial degradation pathway has been identified as oxidative, leading to the cleavage of the boronic acid group to form an alcohol.

-

Thermal Stability: Information on the thermal stability of this compound is limited. However, boronic acids can dehydrate upon heating to form cyclic anhydrides known as boroxines.

-

Storage: It is recommended to store this compound in a cool, dry place to minimize degradation.[1]

Experimental Protocols

This section details standardized experimental methodologies for determining the solubility and stability of this compound.

Solubility Determination (Dynamic Method)

The dynamic method is a common technique for determining the solubility of crystalline solids in various solvents at different temperatures.

Methodology:

-

Sample Preparation: A known mass of this compound is added to a known mass of the selected solvent in a sealed vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Dissolution: The suspension is heated at a controlled rate while stirring vigorously until all the solid has dissolved, resulting in a clear solution.

-

Cooling and Crystallization: The clear solution is then cooled slowly at a controlled rate with continuous stirring.

-

Turbidity Measurement: The temperature at which the first signs of turbidity or crystallization appear is recorded as the solubility temperature for that specific concentration.

-

Data Collection: This process is repeated with different concentrations of the solute to generate a solubility curve (solubility vs. temperature).

Stability Assessment

A combination of chromatographic and spectroscopic techniques can be employed to assess the stability of this compound under various stress conditions.

Methodology:

-

Stress Conditions: Prepare solutions of the compound in relevant solvents and subject them to various stress conditions, including:

-

Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at different temperatures (e.g., 40°C, 60°C, 80°C).

-

Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal: Exposure to dry heat.

-

Photolytic: Exposure to UV light.

-

-

Time-Point Sampling: At specified time intervals, aliquots are withdrawn from the stressed samples.

-

Analytical Method: The samples are analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

HPLC Method Development: A reverse-phase C18 column is often suitable. The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

-

Data Analysis: The percentage of the remaining parent compound and the formation of any degradation products are quantified over time to determine the degradation rate and pathways.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the dynamic method.

Potential Degradation Pathway

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a common and effective synthetic route for 5-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS No: 928053-97-8), a valuable reagent in organic synthesis and medicinal chemistry. The trifluoromethyl and fluoro substituents on the phenyl ring impart unique electronic properties, making this boronic acid a key building block in the development of novel pharmaceuticals and advanced materials.

Synthetic Pathway Overview

The most prevalent method for the synthesis of this compound involves a lithium-halogen exchange reaction, followed by borylation and subsequent hydrolysis. This approach is favored for its high efficiency and adaptability. The general reaction scheme is outlined below.

An In-depth Technical Guide to Fluorinated Aryl Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fluorinated aryl boronic acids have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of fluorine into molecular frameworks can dramatically enhance key properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of these vital building blocks, with a focus on their role in carbon-carbon bond formation.

Core Concepts: Physicochemical Properties

The introduction of fluorine atoms onto an aryl boronic acid has a profound impact on its electronic properties and, consequently, its reactivity and acidity. Boronic acids are generally less acidic than their carboxylic acid counterparts; for instance, unsubstituted phenylboronic acid has a pKa of 8.86.[2] However, the high electronegativity of fluorine acts through an inductive electron-withdrawing effect, increasing the Lewis acidity of the boron center.[2] This enhanced acidity is crucial for interactions with biological targets and can influence reactivity in cross-coupling reactions.[2] The effect is dependent on the position and number of fluorine substituents, with pKa values for fluorinated phenylboronic acids ranging from 6.17 to 8.77.[2]

Data Presentation: Acidity of Fluorinated Phenylboronic Acids

The table below summarizes the pKa values for a selection of fluorinated phenylboronic acids, illustrating the impact of fluorine substitution on acidity compared to the parent compound.

| Compound | pKa Value | Reference |

| Phenylboronic Acid | 8.86 | [2] |

| 2-Fluorophenylboronic Acid | 7.89 | [2] |

| 3-Fluorophenylboronic Acid | 8.09 | [2] |

| 4-Fluorophenylboronic Acid | 8.77 | [2] |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |

| 4-Amino-3-fluorophenylboronic acid (as acetamido derivative) | 7.8 | [3] |

| [3,5-bis(trifluoromethyl)phenyl]boronic acid | 7.2 | [4] |

Key Synthetic Methodologies

The synthesis of fluorinated aryl boronic acids typically involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. Common starting materials are fluorinated aryl halides (bromides or iodides). The organometallic species can be generated via lithium-halogen exchange using reagents like n-butyllithium (n-BuLi) or through the formation of a Grignard reagent.[3][5]

Caption: General workflow for the synthesis of fluorinated aryl boronic acids.

While effective, these methods often require cryogenic temperatures and the use of pyrophoric lithium reagents.[3] More recent advancements include catalytic C-H and C-F borylation techniques, which offer alternative routes to these valuable compounds.[6] However, a persistent challenge with polyfluorinated aryl boronates, especially those with ortho-fluorine atoms, is their instability under basic conditions, which can lead to protodeboronation.[6][7]

Mechanism Spotlight: The Suzuki-Miyaura Coupling

Fluorinated aryl boronic acids are most famously employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning methodology allows for the efficient formation of C-C bonds, typically to construct biaryl structures, which are common motifs in pharmaceuticals.[1][8] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

The electron-withdrawing nature of fluorine on the aryl boronic acid can influence the transmetalation step, often leading to improved reactivity and selectivity in the coupling process.[9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The ability to introduce fluorinated aryl moieties into complex molecules is a cornerstone of modern drug design.[1] Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation, improve cell membrane permeability, and increase binding affinity to target proteins.[1] A prominent example is Tavaborole (Kerydin), an antifungal drug containing a fluorinated benzoxaborole structure, which is a cyclic ester of a boronic acid.[2]

Beyond pharmaceuticals, these compounds are used to create advanced materials, including polymers and nanomaterials with specific electronic and physical properties.[10] They are also used in the synthesis of positron emission tomography (PET) imaging agents, where the fluorine atom can be a radioactive ¹⁸F isotope.[11][12]

Experimental Protocols

Detailed and reliable experimental procedures are critical for success in the laboratory. The following protocols provide step-by-step guidance for the synthesis of a representative fluorinated aryl boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.

Protocol 1: Synthesis of (3,4,5-trifluorophenyl)boronic acid [5]

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, magnetic stirrer, and an argon inlet.

-

Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether (200 mL)

-

Iodine (one crystal)

-

1-Bromo-3,4,5-trifluorobenzene (14.8 g, 70.0 mmol)

-

Trimethyl borate (15.6 mL, 140 mmol)

-

Sulfuric acid (10%, 100 mL)

-

-

Procedure:

-

Add magnesium turnings and a crystal of iodine to the flask under an argon atmosphere.

-

Introduce anhydrous ether (200 mL) and heat the mixture to reflux.

-

Slowly add ~1 mL of 1-bromo-3,4,5-trifluorobenzene to initiate the Grignard reaction. Once initiated, remove the heat source and add the remaining aryl bromide at a rate sufficient to maintain reflux (approx. 1 hour).

-

Stir the resulting mixture for an additional 2 hours.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add trimethyl borate dropwise via the dropping funnel over 30 minutes.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Cool the flask in an ice bath and slowly add 100 mL of 10% sulfuric acid.

-

Stir the two-phase mixture vigorously for 30 minutes.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from water to afford (3,4,5-trifluorophenyl)boronic acid as a white solid.

-

Protocol 2: Suzuki-Miyaura Coupling using (3,4,5-trifluorophenyl)boronic acid [5]

-

Apparatus: A round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reagents:

-

4-Phenylbutyric acid (5.42 g, 33.0 mmol)

-

Benzylamine (3.28 mL, 30.0 mmol)

-

(3,4,5-trifluorophenyl)boronic acid (52.8 mg, 0.300 mmol)

-

Toluene (60 mL)

-

Dichloromethane (80 mL)

-

1.0 M Hydrochloric acid (100 mL)

-

Brine (100 mL)

-

-

Procedure:

-

Charge the reaction flask with 4-phenylbutyric acid, benzylamine, and (3,4,5-trifluorophenyl)boronic acid in toluene.

-

Heat the reaction mixture to reflux (oil bath at 120 °C) for 16 hours.

-

Cool the mixture to ambient temperature and dilute with 80 mL of dichloromethane.

-

Wash the organic layer with 1.0 M HCl (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue via recrystallization or flash chromatography on silica gel to yield the N-benzyl-4-phenylbutyramide product.[5]

-

Note: This specific protocol describes a catalytic amidation where the boronic acid acts as a catalyst. For a typical Suzuki C-C coupling, the boronic acid would be a primary reagent, coupled with an aryl halide in the presence of a palladium catalyst and a base. A typical yield for this type of transformation is reported as 94-95%.[5]

-

Data Presentation: Summary of Reaction Yields

| Reaction | Product | Reported Yield | Reference | | :--- | :--- | :--- | | Synthesis of 4-amino-3-fluorophenylboronic acid | 4-amino-3-fluorophenylboronic acid | 45% |[4] | | Catalytic Amidation | N-benzyl-4-phenylbutyramide | 94-95% |[5] | | Conversion of 4-F-phenylboronic acid to trifluoroborate salt | Tetrabutylammonium(4-Fluorophenyl)trifluoroborate | 97% |[13] |

Conclusion

Fluorinated aryl boronic acids are more than just reagents; they are enabling building blocks that have fundamentally altered the landscape of synthetic chemistry. Their unique electronic properties, conferred by the strategic placement of fluorine atoms, enhance their utility in powerful transformations like the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, a deep understanding of the synthesis, handling, and reactivity of these compounds is essential for designing the next generation of innovative molecules. As synthetic methodologies continue to evolve, the accessibility and application scope of fluorinated aryl boronic acids are poised to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Trifluoromethylphenylboronic Acid in Medicinal Chemistry

Introduction

Trifluoromethylphenylboronic acid and its derivatives have become increasingly vital scaffolds in modern medicinal chemistry. The unique electronic properties imparted by the trifluoromethyl (-CF3) group, combined with the versatile reactivity of the boronic acid moiety, offer a powerful toolkit for drug discovery and development professionals. This guide provides an in-depth look at the role of this compound, its applications, and the technical considerations for its use in pharmaceutical research.

The trifluoromethyl group is a key feature, known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This is due to the strong electron-withdrawing nature of the fluorine atoms, which can alter the acidity of nearby functional groups and influence molecular conformation.[4] When incorporated into a phenylboronic acid structure, it creates a versatile building block for various synthetic transformations and a potent pharmacophore for enzyme inhibition.

Core Applications in Medicinal Chemistry

The utility of trifluoromethylphenylboronic acid can be broadly categorized into two main areas:

-

Synthetic Building Block: It is extensively used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][3] This allows for the efficient construction of complex biaryl structures, which are common motifs in pharmacologically active molecules.[5][6] The trifluoromethyl group can enhance the reactivity and selectivity of these reactions.[1]

-

Enzyme Inhibition: The boronic acid moiety is a well-established pharmacophore that can act as a transition-state analog inhibitor of serine proteases.[7][8] The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[7] Trifluoromethylphenylboronic acid derivatives have been explored as inhibitors for a range of enzymes implicated in various diseases.

Case Study: Boronic Acid-Based Enzyme Inhibitors

A prominent example of the application of boronic acid derivatives in medicine is in the development of enzyme inhibitors. While not a trifluoromethylphenyl derivative, Vaborbactam, a cyclic boronic acid-based β-lactamase inhibitor, showcases the clinical success of this chemical class.[9] It effectively inhibits serine β-lactamases produced by bacteria, restoring the efficacy of carbapenem antibiotics.[9][10]

Another relevant example is Talabostat (PT-100), a non-selective inhibitor of dipeptidyl peptidases (DPPs).[11][12] Its mechanism involves the inhibition of multiple DPPs, including DPP-IV, DPP8, DPP9, and Fibroblast Activation Protein (FAP), leading to antitumor and immune-stimulating effects.[11][12][13]

Quantitative Data on Boronic Acid Inhibitors

The following table summarizes the inhibitory activity of Talabostat against various dipeptidyl peptidases, illustrating the quantitative data typically generated during drug discovery.

| Enzyme Target | IC50 (nM) | Ki (nM) |

| DPP-IV | <4[12] | 0.18[12] |

| DPP8 | 4[12] | 1.5[12] |

| DPP9 | 11[12] | 0.76[12] |

| FAP | 560[12] | - |

| QPP | 310[12] | - |

Signaling Pathway Inhibition: Talabostat

Talabostat's antitumor activity is partly mediated through the stimulation of an immune response.[14] Inhibition of DPP8 and DPP9 in monocytes and macrophages activates the NLRP1 inflammasome, leading to caspase-1 activation.[14][15] Activated caspase-1 then cleaves pro-IL-1β into its mature, secreted form, IL-1β, a key cytokine that promotes antitumor immune responses.[11][14]

Caption: Talabostat's mechanism of immune stimulation.

Experimental Protocols

General Synthesis of Trifluoromethylphenylboronic Acid Derivatives

The synthesis of trifluoromethylphenylboronic acid derivatives often involves multi-step procedures. A common approach starts from the corresponding halogenated trifluoroacetophenone.[16]

Example Protocol: Synthesis of (3-(Trifluoromethyl)phenyl)boronic acid

This is a representative, generalized protocol and may require optimization for specific substrates and scales.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3-bromo-benzotrifluoride in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

The reaction mixture is typically stirred and may require gentle heating to maintain reflux until the magnesium is consumed.

Step 2: Borylation

-

Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent, maintaining the low temperature.

-

Allow the reaction to stir at low temperature for several hours, then warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

-

Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is often purified by recrystallization or column chromatography to yield the final (3-(trifluoromethyl)phenyl)boronic acid.

Experimental Workflow for Synthesis and Evaluation

The process of developing a new drug candidate containing a trifluoromethylphenylboronic acid moiety follows a structured workflow from chemical synthesis to biological testing.

Caption: A typical workflow for drug discovery.

Conclusion

Trifluoromethylphenylboronic acid is a privileged scaffold in medicinal chemistry, offering significant advantages in both synthetic chemistry and as a pharmacophore for enzyme inhibition. Its ability to enhance key pharmacokinetic properties makes it an attractive component in the design of novel therapeutics.[1] The continued exploration of its derivatives is expected to yield new and improved drug candidates for a wide range of diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Vaborbactam - Wikipedia [en.wikipedia.org]

- 8. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. talabostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid

Introduction

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound crucial in organic synthesis and medicinal chemistry. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and metabolic stability to target molecules. These characteristics make it a highly valuable building block in the synthesis of novel pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a primary method for incorporating this moiety, enabling the efficient formation of carbon-carbon bonds with a broad tolerance for various functional groups.[1][2]

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents classifies this reagent as an electron-poor boronic acid. While this can present challenges, such as a tendency for protodeboronation, it can also lead to faster reaction rates under specific catalytic conditions, particularly with nickel-based catalysts.[3] Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and purity.

General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium or nickel catalyst. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) or Ni(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the metal complex, displacing the halide. This is often the rate-determining step.[4]

-

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final biaryl product, regenerating the active M(0) catalyst, which re-enters the cycle.[4][5]

Experimental Protocols

The success of coupling this compound depends heavily on the reaction conditions. Due to its electron-deficient nature, stronger bases or specialized catalyst systems may be required compared to electron-rich boronic acids.

General Protocol using a Palladium Catalyst

This protocol is a standard starting point for coupling with aryl bromides or iodides.

-

Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol %) and ligand (if not using a pre-formed catalyst).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe. A typical volume is 5-10 mL per mmol of aryl halide.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Data and Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts reaction efficiency. Electron-deficient boronic acids may benefit from electron-rich phosphine ligands or nickel-based catalyst systems.

| Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp. (°C) | Notes |

| Aryl Arenesulfonates | Ni(COD)₂ (5) | PCy₃ | K₃PO₄ (3) | THF / H₂O | RT | Electron-poor boronic acids showed faster reaction rates than electron-rich ones with this Ni(0) system.[3] |

| Aryl Chlorides | Pd(OAc)₂ (2) | SPhos | K₃PO₄ (1.5) | Toluene / H₂O | 100 | Bulky, electron-rich phosphine ligands are effective for less reactive aryl chlorides.[6] |

| Aryl Bromides | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | THF / H₂O | RT | Highly active catalyst system allows for room temperature coupling of many substrates.[6] |

| Polyfluoroaryl Chlorides | Custom Precatalyst (2) | XPhos | K₃PO₄ (aq) | THF | RT - 40 | Specialized precatalysts can enable fast coupling of unstable boronic acids at low temperatures.[7] |

| Aryl Bromides (Carbonylative) | Pd(dba)₂ (5) | (t-Bu)₃P·HBF₄ | Cy₂NMe (1.5) | DMF | 80 | A base-free (for the boronic acid) carbonylative coupling protocol to form biaryl ketones.[8] |

Note: RT = Room Temperature (typically 20-25°C). Yields are substrate-dependent and optimization is recommended.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 5-fluoro-2-(trifluoromethyl)phenyl group is a common strategy in drug design.

-

Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Lipophilicity: Both fluorine and the CF₃ group increase lipophilicity, which can enhance membrane permeability and cell uptake.

-

Binding Affinity: The strong electron-withdrawing nature of the substituents can alter the pKa of nearby functional groups or participate in specific interactions (e.g., hydrogen bonding with fluorine), potentially improving binding affinity to biological targets.[9]

This boronic acid is a key intermediate for synthesizing compounds investigated for various therapeutic areas, including anti-fungal and anti-bacterial agents.[9][10] The unique electronic and steric properties it confers make it a valuable tool for lead optimization in drug development programs.

References

- 1. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl molecules that are often key scaffolds in pharmaceutical and agrochemical compounds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, influencing the reactivity of the boronic acid and the physicochemical characteristics of the final products. This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can present challenges in the Suzuki-Miyaura coupling, primarily due to a potential decrease in the nucleophilicity of the boronic acid and an increased propensity for protodeboronation under basic conditions. However, with optimized catalytic systems and reaction conditions, high yields of the desired biaryl products can be achieved. These application notes are intended to serve as a comprehensive guide for chemists to effectively utilize this versatile building block.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides. The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving optimal results.

Table 1: Cross-Coupling with Aryl Bromides

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | 16 | 80-90 |

| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 18 | 75-85 |

| 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 24 | 70-80 |

Table 2: Cross-Coupling with Heteroaryl Halides

| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 75-85 |

| 3-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |

| 2-Chloropyridine | Pd₂(dba)₃ (3) | BrettPhos (6) | K₃PO₄ | sec-Butanol | 100 | 24 | 60-70 |

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general guideline for the palladium-catalyzed coupling of this compound with various aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene, anhydrous and degassed

-

Water, degassed

Procedure:

-

To a dry reaction vial, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Add degassed toluene and degassed water (10:1 ratio) via syringe.

-

Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Heteroaryl Halides

This protocol is optimized for the coupling of more challenging heteroaryl halides.

Materials:

-

This compound (1.5 equiv)

-

Heteroaryl halide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

RuPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

Procedure:

-

In an oven-dried Schlenk tube, combine the heteroaryl halide, this compound, Pd₂(dba)₃, RuPhos, and potassium phosphate.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the mixture to 110 °C in an oil bath and stir for 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to afford the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a palladium-catalyzed cross-coupling reaction.

Application Notes and Protocols: The Role of 5-Fluoro-2-(trifluoromethyl)phenylboronic Acid in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the metabolic stability and membrane permeability of the resulting compounds, making this reagent highly valuable in the design of novel drug candidates.[1] Its application spans various therapeutic areas, including the development of enzyme inhibitors and antimicrobial agents.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of bioactive molecules. Detailed protocols for Suzuki-Miyaura coupling and the synthesis of a related antimicrobial compound are provided, along with quantitative biological data and representations of associated signaling pathways and experimental workflows.

Key Applications in Drug Discovery

This compound and its analogs are key intermediates in the synthesis of a variety of biologically active compounds. The unique substitution pattern of the phenyl ring can significantly influence the pharmacological properties of the final drug candidate.

One notable application of structurally related phenylboronic acids is in the development of antimicrobial agents . For instance, the related compound 5-Trifluoromethyl-2-formylphenylboronic acid has been shown to exhibit antibacterial and antifungal activity.[2][3] This activity is attributed to its ability to form a cyclic benzoxaborole structure that can inhibit essential microbial enzymes.[2][3]

Data Presentation

Antimicrobial Activity of a Related Phenylboronic Acid Derivative

The following table summarizes the minimum inhibitory concentration (MIC) values for 5-Trifluoromethyl-2-formylphenylboronic acid against various microbial strains. This data highlights the potential of this class of compounds as antimicrobial agents.

| Compound | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Bacillus cereus (MIC, µg/mL) | Reference |

| 5-Trifluoromethyl-2-formylphenylboronic acid | >500 | 250 | 250 | 125 | [2][3] |

| AN2690 (Tavaborole) | 0.5 | 1 | >500 | 250 | [2] |

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

-

Aryl halide (1.0 eq)

-

This compound (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-